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Compound of Interest

Compound Name: 3-(Methylthio)butanal

Cat. No.: B041657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sensory properties of 3-
(Methylthio)butanal, a volatile sulfur-containing compound of interest in flavor chemistry and

sensory science. This document synthesizes available data on its odor and taste profiles,

summarizes quantitative sensory data, and where available, details the experimental

methodologies used for its assessment. Furthermore, it visualizes the current understanding of

the relevant sensory signaling pathways.

Sensory Profile of 3-(Methylthio)butanal
3-(Methylthio)butanal (CAS No. 16630-52-7) is a flavor compound characterized by a

complex and potent sensory profile. It is generally described as having a sulfurous and

vegetative aroma with savory and green nuances.

Odor Profile: The olfactory characteristics of 3-(methylthio)butanal are multifaceted, with

descriptors including sulphurous, vegetative, cabbage-like, and green, often with a subtle fishy

nuance.[1] Other reported odor descriptors include potato, musky, and buchu-like.[2][3][4]

Taste Profile: The taste of 3-(methylthio)butanal mirrors its aromatic complexity. At a

concentration of 0.2 ppm, it is described as vegetative, tomato-like, fishy, and sulphurous.[1] It

is commonly used in food flavorings for tomato, vegetable, and pickle applications.[1]
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While extensive quantitative data for 3-(methylthio)butanal is not widely available in the public

domain, some key values have been reported.

Parameter Value Medium Reference

Taste Description
Vegetative, tomato,

fishy, and sulphurous
Water [1]

Concentration for

Taste Description
0.2 ppm Water [1]

Typical Usage Level Up to 2 ppm
Finished Consumer

Product
[1]

Note: Specific odor and taste threshold values (detection and recognition) for 3-
(methylthio)butanal are not consistently reported in readily available scientific literature.

Experimental Protocols
Detailed experimental protocols for the sensory analysis of 3-(methylthio)butanal are not

extensively published. However, general sensory evaluation methodologies are applicable and

can be adapted for its assessment.

Gas Chromatography-Olfactometry (GC-O): This technique is a powerful tool for the sensory

analysis of volatile compounds like 3-(methylthio)butanal.[5][6] It allows for the separation of

volatile compounds in a sample, followed by sensory detection by a trained panelist at the

olfactometry port. This method helps to identify the specific aroma contribution of individual

compounds in a complex mixture.

Sensory Evaluation Panels: The sensory properties of 3-(methylthio)butanal can be

systematically evaluated using trained sensory panels.[7] A typical protocol would involve:

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained

to identify and quantify specific aroma and taste attributes relevant to sulfur-containing

compounds.

Sample Preparation: Samples of 3-(methylthio)butanal are prepared in a neutral solvent

(e.g., water, oil) at various concentrations.
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Testing Methodology: Standard sensory testing methods such as descriptive analysis,

difference testing (e.g., triangle tests), and threshold determination can be employed.[8]

Data Analysis: Statistical analysis of the sensory data is performed to determine the sensory

profile and intensity of the compound.
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Experimental Workflow for Sensory Analysis
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A generalized workflow for the sensory evaluation of a flavor compound.
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Signaling Pathways
The perception of 3-(methylthio)butanal, like other volatile compounds, is initiated by its

interaction with specific receptors in the olfactory and gustatory systems.

Olfactory Signaling: The sense of smell is mediated by olfactory receptors (ORs), which are G

protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. While

the specific human olfactory receptor for 3-(methylthio)butanal has not been definitively

identified, research on related sulfur-containing compounds provides some insights. Studies on

a mouse olfactory receptor, MOR244-3, have shown its responsiveness to sulfur compounds, a

process that appears to involve copper ions.[9] This suggests that metal ions may play a role in

the detection of certain odorants.
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General Olfactory Signaling Pathway
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A simplified diagram of the general olfactory signal transduction cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b041657?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gustatory Signaling: The taste of 3-(methylthio)butanal is likely perceived through taste

receptors located in taste buds on the tongue. However, the specific human taste receptors

(TASRs or TRs) that respond to this compound have not been identified. The "savory" and

"vegetative" notes suggest a potential interaction with umami (TAS1R1/TAS1R3) or other, yet

to be characterized, taste receptors that detect savory and sulfurous compounds. Research

has identified a family of 25 different bitter taste receptors in humans, some of which are known

to be activated by a wide variety of chemicals, including some sulfur-containing compounds.

[10]

Further research is required to elucidate the precise molecular mechanisms underlying the

perception of 3-(methylthio)butanal, including the identification of the specific human olfactory

and gustatory receptors involved. Such knowledge will be invaluable for a deeper

understanding of flavor perception and for the targeted development of novel flavor ingredients

and modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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